molecular formula C31H33NO7 B12011036 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one CAS No. 488731-98-2

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12011036
CAS No.: 488731-98-2
M. Wt: 531.6 g/mol
InChI Key: SVDAINOTKAMSHN-ORIPQNMZSA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one is a synthetic pyrrol-2-one derivative characterized by a complex substitution pattern. The core structure consists of a 3-hydroxy-pyrrol-2-one scaffold substituted with:

  • A 4-(benzyloxy)-2-methylbenzoyl group at the 4-position, introducing aromatic bulk and lipophilicity.
  • A 3-methoxypropyl chain at the 1-position, contributing to solubility modulation through its ether functionality.

This compound belongs to a class of molecules frequently explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or anti-inflammatory agents.

Properties

CAS No.

488731-98-2

Molecular Formula

C31H33NO7

Molecular Weight

531.6 g/mol

IUPAC Name

(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H33NO7/c1-4-38-26-18-22(11-14-25(26)33)28-27(30(35)31(36)32(28)15-8-16-37-3)29(34)24-13-12-23(17-20(24)2)39-19-21-9-6-5-7-10-21/h5-7,9-14,17-18,28,33-34H,4,8,15-16,19H2,1-3H3/b29-27+

InChI Key

SVDAINOTKAMSHN-ORIPQNMZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCOC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCOC)O

Origin of Product

United States

Biological Activity

The compound 4-(4-(benzyloxy)-2-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one , with CAS number 488841-73-2, belongs to a class of synthetic organic compounds characterized by complex structures that often exhibit diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C33H36N2O7C_{33}H_{36}N_{2}O_{7} with a molar mass of approximately 572.65 g/mol . The structure features multiple functional groups, including benzyloxy and hydroxyphenyl moieties, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC33H36N2O7
Molar Mass572.65 g/mol
CAS Number488841-73-2

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its potential as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Properties

The compound's structure suggests it may interact with inflammatory pathways. Compounds with similar structural motifs have been shown to inhibit pro-inflammatory mediators. For instance, certain benzyloxy-substituted compounds have demonstrated the ability to inhibit leukotriene synthesis, which is crucial in inflammatory responses . The presence of hydroxyl groups may enhance its ability to modulate inflammatory pathways through antioxidant mechanisms.

While specific mechanisms for this compound remain under-researched, insights can be drawn from related compounds:

  • Inhibition of Enzymatic Activity : Many compounds in this class act as inhibitors of enzymes involved in inflammation and microbial resistance.
  • Cellular Interaction : Compounds with similar structures have been shown to interact with cellular membranes and penetrate cells effectively, potentially leading to altered cellular signaling pathways.

Case Studies and Research Findings

  • Antimycobacterial Evaluation : A series of benzyloxy-substituted quinolines were synthesized and tested against M. tuberculosis, revealing promising results with MIC values ranging from 2.7 to 6.4 µM for certain derivatives . This highlights the potential for further exploration into the biological activity of structurally related compounds.
  • Selectivity Studies : In vitro studies have indicated that some derivatives exhibit selective toxicity towards bacterial cells without significantly affecting mammalian cell viability (e.g., Vero and HepG2 cells) . This selectivity is crucial for developing therapeutic agents that minimize adverse effects on human cells.

Comparison with Similar Compounds

Table 1: Comparison of Pyrrol-2-one Derivatives

Compound ID / Reference Core Substituents (Positions 1, 4, 5) Melting Point (°C) Molecular Weight (g/mol) Notable Features
Target Compound 1: 3-Methoxypropyl; 4: 4-(Benzyloxy)-2-methylbenzoyl; 5: 3-Ethoxy-4-hydroxyphenyl N/A ~529.56* High lipophilicity due to benzyloxy and methoxypropyl groups.
Compound 23 1: 2-Hydroxypropyl; 4: 4-Methylbenzoyl; 5: 4-Trifluoromethoxyphenyl 246–248 436.16 Electron-withdrawing CF3O group enhances metabolic stability.
Compound 25 1: 2-Hydroxypropyl; 4: 4-Methylbenzoyl; 5: 3-Trifluoromethylphenyl 205–207 420.13 Lower yield (9%) due to steric hindrance from CF3.
Compound 51 1: 3-Methoxypropyl; 4: 4-Chlorobenzoyl; 5: 3-Fluoro-4-trifluoromethylphenyl N/A 488.90 Dual halogenation (Cl, F) increases polarity.
Compound 14 1: 3-(Dimethylamino)propyl; 4: 4-Chlorobenzoyl; 5: 4-Methoxyphenyl N/A 428.91 Basic dimethylamino group improves aqueous solubility.
Compound 4ah-a 1: Benzyl; 4: 2-Fluorophenyl; 5: Phenyl 61.2–63.5 379.41 Low melting point due to flexible benzyl group.

*Calculated molecular weight based on formula.

Key Observations

Position 1 Substitutions

  • Hydroxypropyl vs. Methoxypropyl (Target vs. 23, 25) : The 3-methoxypropyl chain in the target compound enhances lipophilicity compared to the 2-hydroxypropyl group in Compounds 23 and 25, which may reduce aqueous solubility but improve membrane permeability .
  • Aminoalkyl Chains (Compound 14): The 3-(dimethylamino)propyl group in Compound 14 introduces basicity, likely improving solubility in acidic environments, a feature absent in the target compound .

Aroyl Substituents (Position 4)

  • Benzyloxy vs. Chlorobenzoyl (Target vs.

Position 5 Aryl Groups

  • Hydroxyphenyl vs. Trifluoromethylphenyl (Target vs. 25): The 3-ethoxy-4-hydroxyphenyl group in the target compound offers hydrogen-bond donor capacity, contrasting with the electron-deficient 3-CF3-phenyl group in Compound 25, which may reduce metabolic degradation .

Physicochemical Trends

  • Melting Points : Compounds with rigid substituents (e.g., 4-tert-butylphenyl in Compound 20 , 263–265°C) exhibit higher melting points than those with flexible chains (e.g., Compound 4ah-a , 61.2–63.5°C). The target compound’s melting point is unreported but likely intermediate due to its balanced rigidity and flexibility.
  • Synthetic Yields : Electron-withdrawing groups (e.g., CF3 in Compound 25 ) correlate with lower yields (~9%), likely due to steric and electronic challenges during cyclization.

Preparation Methods

1-(3-Methoxypropyl)-1H-pyrrol-2(5H)-one Preparation

The pyrrolone core is synthesized via a modified Knorr pyrrole synthesis followed by N-alkylation:

Step 1 : Condensation of ethyl acetoacetate with hydroxylamine hydrochloride yields 3-amino-2-pyrrolidone (70% yield, reflux in ethanol).
Step 2 : N-Alkylation using 3-methoxypropyl bromide under phase-transfer conditions (NaOH, TBAB, DCM) affords the target core in 82% purity.

Optimization Note : Microwave-assisted alkylation at 80°C reduces reaction time from 12 h to 45 min while maintaining yield.

Aroyl Group Installation

4-(Benzyloxy)-2-methylbenzoyl Chloride Synthesis

Route A :

  • Friedel-Crafts acylation of o-cresol with benzyl chloride (AlCl₃, 0°C, 4 h) → 4-benzyloxy-2-methylacetophenone (68%)

  • Baeyer-Villiger oxidation (mCPBA, DCM) → ketone cleavage to carboxylic acid

  • Thionyl chloride conversion to acid chloride (92% yield)

Route B : Direct benzylation of 2-methyl-4-hydroxybenzoic acid using BnBr/K₂CO₃ in DMF (85% yield), followed by SOCl₂ treatment.

Coupling and Functionalization

Acylation at Position 4

The pyrrolone core undergoes Friedel-Crafts acylation with 4-(benzyloxy)-2-methylbenzoyl chloride:

  • Conditions: AlCl₃ (1.2 eq), DCM, -15°C, N₂ atmosphere

  • Yield: 74% after column chromatography (hexane:EtOAc 3:1)

Introduction of 3-Ethoxy-4-Hydroxyphenyl Group

Grignard Addition :

  • Generation of 3-ethoxy-4-hydroxyphenyl magnesium bromide from 4-bromo-2-ethoxyphenol (Mg, THF, 0°C)

  • Nucleophilic addition to the pyrrolone C-5 position (CuI catalyst, -20°C, 2 h)

  • Acidic workup (HCl/MeOH) yields the secondary alcohol intermediate (63%)

Oxidation to Ketone :

  • Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C → α-hydroxy ketone (88%)

Final Functionalization and Deprotection

Hydroxyl Group Formation

Selective Oxidation :

  • TEMPO/NaClO system oxidizes the C-3 position to hydroxyl (pH 9.5, 25°C, 1 h)

  • Yield: 91% with >98% regioselectivity

Global Deprotection

Benzyl Group Removal :

  • Hydrogenolysis (10% Pd/C, H₂ 50 psi, EtOAc) cleaves the benzyl ether

  • Reaction monitoring via TLC ensures complete deprotection without over-reduction

Comparative Analysis of Synthetic Routes

RouteStepsOverall YieldKey Advantage
A932%High purity (99.5%)
B728%Shorter reaction times
C*835%Greener solvents

*Route C utilizes MeTHF instead of DCM and catalytic PMS for oxidations

Critical Process Parameters

Temperature Control

  • Acylation requires strict maintenance at -15°C to prevent diacylation

  • Grignard additions perform optimally between -20°C to -15°C

Catalytic Systems

  • CuI (5 mol%) in Grignard coupling improves yield by 18% versus uncatalyzed reactions

  • Nano-palladium catalysts reduce hydrogenolysis time from 6 h to 90 min

Scalability and Industrial Considerations

Batch vs Flow Chemistry :

  • Pilot-scale batches (500 g) show consistent yields (31-33%) in traditional reactors

  • Microreactor trials demonstrate potential for 45% yield reduction in step time

Cost Analysis :

  • Raw material cost: $1,200/kg at 100 kg scale

  • Key cost drivers: Pd catalysts (38%), chiral intermediates (27%)

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Acylation : Use of 4-(benzyloxy)-2-methylbenzoyl chloride with a pyrrolone precursor in dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Substituent coupling : Introduction of the 3-ethoxy-4-hydroxyphenyl group via nucleophilic substitution, requiring anhydrous conditions and sodium hydride (NaH) as a base .
  • Purification : Recrystallization from methanol or ethanol to achieve >95% purity, monitored by HPLC . Optimization : Adjusting solvent polarity (e.g., DCM vs. DMF) and reaction time (3–24 hours) can improve yields (e.g., from 9% to 47% in analogous compounds) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., benzyloxy vs. methoxypropyl groups) .
  • HPLC-MS : Validates molecular weight (e.g., observed m/z 524.619 vs. theoretical) and detects impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the pyrrolone core .

Q. How does the compound’s solubility impact in vitro assays?

The compound exhibits limited aqueous solubility due to its hydrophobic benzyloxy and methoxypropyl groups. To address this:

  • Use co-solvents like DMSO (≤1% v/v) for cell-based assays .
  • Micellar formulations (e.g., PEG-400) enhance solubility for pharmacokinetic studies .

Advanced Research Questions

Q. What computational methods can predict this compound’s reactivity and interactions with biological targets?

  • Density Functional Theory (DFT) : Models electronic properties of the pyrrolone ring, predicting sites for electrophilic attack (e.g., C-3 hydroxy group) .
  • Molecular Dynamics (MD) : Simulates binding to enzymes like cyclooxygenase-2 (COX-2), highlighting hydrogen bonding with the 4-hydroxyphenyl group .
  • QSAR Models : Correlate substituent modifications (e.g., ethoxy vs. methoxy) with bioactivity trends .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Substituent modifications :
PositionModificationImpact
4-BenzyloxyReplace with trifluoromethylEnhances metabolic stability
3-HydroxyAcetylationReduces cytotoxicity while retaining target affinity
  • Pharmacophore mapping : The 3-hydroxy-1H-pyrrol-2-one core is critical for chelating metal ions in enzymatic active sites .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Re-test conflicting results using standardized assays (e.g., IC₅₀ in COX-2 inhibition) .
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
  • Batch analysis : Verify compound purity and stereochemistry, as impurities >2% can skew activity .

Q. How can Design of Experiments (DoE) optimize reaction scalability while minimizing byproducts?

  • Factorial design : Vary temperature (20–80°C), solvent (DMF vs. THF), and catalyst loading (0.1–5 mol%) to identify robust conditions .
  • Response Surface Methodology (RSM) : Maximizes yield (e.g., from 17% to 62% in analogous syntheses) while reducing reaction time .

Methodological Resources

TechniqueApplicationKey Reference
High-Resolution Mass Spectrometry (HRMS) Confirms molecular formula (C29H36N2O7)
Crystallography Resolves stereochemical assignments
DoE Software (JMP, Minitab) Optimizes multi-variable synthesis parameters

Key Challenges & Solutions

  • Low synthetic yields : Use flow chemistry for precise control of exothermic steps (e.g., acylation) .
  • Data reproducibility : Implement strict SOPs for NMR sample preparation (e.g., deuterated solvent grade, concentration) .

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